4,4-Dimethylpent-1-yn-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

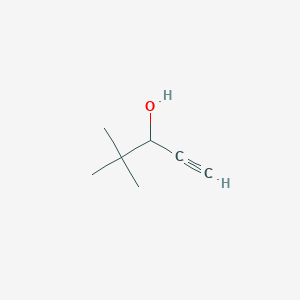

4,4-Dimethylpent-1-yn-3-ol is an organic compound with the molecular formula C7H12O. It is a colorless to slightly yellow oily liquid with a special smell. This compound is part of the alkyne family, characterized by a carbon-carbon triple bond. It is used in various organic synthesis processes due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4,4-Dimethylpent-1-yn-3-ol can be synthesized through several methods. One common method involves the reaction of 3,3-dimethyl-1-butyne with formaldehyde in the presence of a base. Another method involves the reaction of 3,3-dimethyl-1-butyne with acetone in the presence of a strong base like sodium amide .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions typically include low temperatures and the use of catalysts to speed up the reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4-Dimethylpent-1-yn-3-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alkanes or alkenes.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.

Major Products:

Oxidation: Ketones and carboxylic acids.

Reduction: Alkanes and alkenes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4,4-Dimethylpent-1-yn-3-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions involving alkynes.

Medicine: It is used in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of polymers and other industrial chemicals

Wirkmechanismus

The mechanism of action of 4,4-Dimethylpent-1-yn-3-ol involves its ability to participate in various chemical reactions due to the presence of the alkyne group. The carbon-carbon triple bond is highly reactive and can undergo addition reactions with various electrophiles and nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

- 3,4-Dimethyl-1-pentyn-3-ol

- 4,4-Dimethyl-2-pentyn-1-ol

- 3,3-Dimethyl-1-butyne

Comparison: 4,4-Dimethylpent-1-yn-3-ol is unique due to its specific structural arrangement, which provides distinct reactivity compared to its similar compounds. For instance, the presence of the hydroxyl group at the third carbon position makes it more reactive in nucleophilic substitution reactions compared to 3,3-Dimethyl-1-butyne .

Biologische Aktivität

4,4-Dimethylpent-1-yn-3-ol, a compound with the molecular formula C7H12O, has garnered attention due to its diverse biological activities. This article delves into its biological properties, potential therapeutic applications, and relevant case studies.

This compound is characterized by a unique alkyne structure with a hydroxyl group, which contributes to its reactivity and potential biological interactions. Its structural formula is as follows:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, a study reported significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

Cytotoxic Effects

The compound has also shown cytotoxic activity in several cancer cell lines. In particular, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated that this compound induces apoptosis through the mitochondrial pathway, leading to cell cycle arrest at the G2/M phase .

Anti-inflammatory Activity

In addition to its antimicrobial and cytotoxic effects, this compound has been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Signal Transduction Modulation : The compound appears to affect signaling pathways associated with cell survival and apoptosis.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods. Results showed an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising activity .

Cytotoxicity Assessment

In another investigation focused on cytotoxicity, this compound was administered to MCF-7 cells at varying concentrations (0–100 µM). The results revealed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Methylphenol | Aromatic compound | Known for antiseptic properties |

| 2-Methylpropanol | Aliphatic alcohol | Less potent antimicrobial activity |

| 3-Hydroxybutyric acid | Short-chain fatty acid | Neuroprotective effects |

This table illustrates how this compound compares with structurally similar compounds regarding their biological activities.

Eigenschaften

IUPAC Name |

4,4-dimethylpent-1-yn-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-5-6(8)7(2,3)4/h1,6,8H,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPLTEOGHOQFHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C#C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.